molecular formula C14H18N4O2 B2596040 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea CAS No. 2034464-69-0

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2596040
CAS No.: 2034464-69-0
M. Wt: 274.324
InChI Key: SSBUCBWTLLWSKQ-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound that features a complex structure with a furan ring, a pyrazine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazine derivative.

    Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes involving pyrazine or furan derivatives.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The furan and pyrazine rings can interact with enzymes or receptors, leading to modulation of their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}carbamate
  • 3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}thiourea

Uniqueness

3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazine rings, along with the urea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-tert-butyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)18-13(19)17-9-10-12(16-7-6-15-10)11-5-4-8-20-11/h4-8H,9H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUCBWTLLWSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NC=CN=C1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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